Cas no 61614-60-6 ((2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine)

(2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine structure
61614-60-6 structure
Product Name:(2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine
CAS-nummer:61614-60-6
MF:C10H13NO2
MW:179.215722799301
CID:1628225
PubChem ID:3046161
Update Time:2025-04-21

(2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • (2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine
    • (R)-a-Methyl-1,3-benzodioxole-5-ethanamine
    • (R)-a-Methyl-3,4-(methylenedioxy)phenethylamine
    • (R)-b-3,4-(Methylenedioxy)amphetamine
    • (R)-tenamfetamine
    • (.ALPHA.R)-.ALPHA.-METHYL-1,3-BENZODIOXOLE-5-ETHANAMINE
    • 1,3-BENZODIOXOLE-5-ETHANAMINE, .ALPHA.-METHYL-, (.ALPHA.R)-
    • MDA, (-)-
    • (R)-Mda
    • UNII-M3P34V176U
    • (R)-beta-3,4-(Methylenedioxy)amphetamine
    • CAS_3046161
    • BDBM86239
    • MDA, (R)-
    • Q27283449
    • MDA (PSYCHEDELIC), (R)-
    • MDA,R(-)
    • TENAMFETAMINE, (R)-
    • M3P34V176U
    • Tenamfetamine, (-)-
    • (R)-alpha-Methyl-3,4-(methylenedioxy)phenethylamine
    • NSC_3046161
    • 61614-60-6
    • PDSP2_001395
    • L-3,4-METHYLENEDIOXYAMPHETAMINE
    • 1,3-Benzodioxole-5-ethanamine, alpha-methyl-, (R)-
    • SCHEMBL9361151
    • Phenethylamine, alpha-methyl-3,4-(methylenedioxy)-, (R)-
    • 3,4-Methylenedioxyamphetamine, (R)-
    • (R)-alpha-Methyl-1,3-benzodioxole-5-ethanamine
    • CHEMBL1927025
    • (R)-3,4-Methylenedioxyamphetamine
    • (R)-(-)-3,4-(METHYLENEDIOXY)AMPHETAMINE
    • Inchi: 1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3/t7-/m1/s1
    • InChI-sleutel: NGBBVGZWCFBOGO-SSDOTTSWSA-N
    • LACHT: O1COC2=CC=C(C=C12)C[C@@H](C)N

Berekende eigenschappen

  • Exacte massa: 179.09469
  • Monoisotopische massa: 179.095
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 174
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 44.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.163
  • Kookpunt: 281.7°C at 760 mmHg
  • Vlampunt: 134.9°C
  • Brekindex: 1.564
  • PSA: 44.48
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.